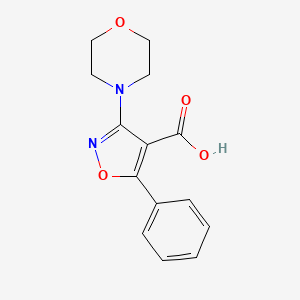

3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-morpholin-4-yl-5-phenyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c17-14(18)11-12(10-4-2-1-3-5-10)20-15-13(11)16-6-8-19-9-7-16/h1-5H,6-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCLMCDCNJVRQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NOC(=C2C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the morpholine and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their properties:

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: Morpholine Group: The morpholine ring in the target compound enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents like water or DMSO compared to halogenated analogs (e.g., bromophenyl or fluorophenyl derivatives) . Halogenated Derivatives: Bromine and fluorine substituents increase molecular weight and lipophilicity, favoring membrane permeability but reducing aqueous solubility. The bromophenyl variant (282.09 g/mol) is notably heavier than the morpholinyl analog . Methyl vs.

Pharmacological Relevance :

- The morpholinyl compound’s structural features align with kinase inhibitors (e.g., PI3K/mTOR inhibitors), where morpholine rings stabilize enzyme interactions. In contrast, fluorophenyl and methyl derivatives are often intermediates in antibiotic synthesis (e.g., oxacillin impurities) .

- Brominated isoxazoles (e.g., CAS 91182-60-4) are utilized in cross-coupling reactions for generating bioactive molecules, leveraging bromine’s reactivity in Suzuki-Miyaura couplings .

Synthetic Utility :

- Morpholine-containing isoxazoles are synthesized via nucleophilic substitution or condensation reactions, whereas halogenated analogs often require halogenation steps (e.g., electrophilic bromination) .

Research Findings and Data Highlights

- Solubility: The bromophenyl derivative (CAS 91182-60-4) shows slight solubility in chloroform and DMSO, while fluorophenyl analogs (CAS 1736-21-6) dissolve better in methanol .

- Structural Similarity : Computational analysis () ranks 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (similarity score: 0.95) as the closest analog to the target morpholinyl compound, followed by methyl-phenyl derivatives (score: 0.86) .

- Thermal Stability : Morpholine derivatives generally exhibit higher thermal stability due to the rigid heterocycle, whereas methyl-substituted isoxazoles may degrade faster under heating .

Biological Activity

3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring and an isoxazole moiety, which are known for their diverse biological activities. The compound's molecular formula is CHNO, with a molecular weight of 270.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways.

- Anticancer Activity : Research indicates that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HL-60 (Leukemia) | 19.0 | Moderate cytotoxicity |

| NCI H292 (Lung carcinoma) | 42.1 | Moderate cytotoxicity |

| HT29 (Colon carcinoma) | 28.0 | Moderate cytotoxicity |

These results suggest that the compound may selectively target cancer cells while having less effect on normal cells, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have indicated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound using the MTT assay across multiple cancer cell lines. The results indicated that the compound exhibited significant inhibition of cell growth in HL-60 and NCI H292 cells, suggesting its potential utility in cancer therapy .

- Antimicrobial Testing : In another investigation, the compound was tested against common bacterial pathogens. The results demonstrated that it possessed notable antibacterial properties, particularly against Gram-positive bacteria, which could be beneficial in developing new antibiotics .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | 95 | N₂ atmosphere, 70°C, 12 h | |

| Carboxylation | 50–60 | 90 | KMnO₄, H₂O, 80°C, 6 h |

Q. Table 2: Substituent Effects on Pharmacokinetics

| Substituent | logP | t₁/₂ (h) | Solubility (µg/mL) |

|---|---|---|---|

| -H | 1.5 | 5.1 | 12.3 |

| -Br | 2.3 | 8.2 | 8.7 |

| -OCH₃ | 1.8 | 6.5 | 15.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.